Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1) is a highly functionalized pyrazine derivative that serves as the definitive late-stage precursor for the synthesis of amiloride and related epithelial sodium channel (ENaC) blockers. Characterized by its specific 3,5-diamino and 6-chloro substitution pattern, this methyl ester offers an activated carbonyl center primed for nucleophilic acyl substitution. In industrial and analytical procurement, it is recognized not only as a high-yield synthetic building block but also as a strictly regulated pharmacopeial reference material (Amiloride USP Related Compound A / EP Impurity A), making its precise structural and purity specifications critical for both upstream drug discovery and downstream quality control workflows [1].
Substituting this specific methyl ester with its corresponding free acid (3,5-diamino-6-chloropyrazine-2-carboxylic acid) or upstream dichlorinated precursors fundamentally disrupts established synthetic and analytical workflows. In synthesis, the free acid lacks the necessary leaving-group lability for direct, reagent-free coupling with guanidine bases, forcing the introduction of costly peptide coupling reagents that complicate purification and scale-up [1]. In quality control, regulatory monographs mandate the exact use of the methyl ester as an impurity standard; replacing it with an analog or a crude internal standard invalidates high-performance liquid chromatography (HPLC) system suitability tests and prevents the legal release of amiloride API batches [2].
The synthesis of pyrazinoylguanidines heavily favors the methyl ester over the free acid due to reaction thermodynamics. When reacted with free guanidine in refluxing methanol, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate undergoes direct nucleophilic acyl substitution, achieving yields of 60–85% without the need for activating agents [1]. In contrast, utilizing 3,5-diamino-6-chloropyrazine-2-carboxylic acid requires stoichiometric amounts of coupling reagents to activate the carboxylate, which significantly increases process mass intensity and generates difficult-to-remove byproducts [1].
| Evidence Dimension | Coupling Reagent Requirement and Yield |
| Target Compound Data | 60-85% yield via direct amidation (no coupling reagents needed) |
| Comparator Or Baseline | 3,5-diamino-6-chloropyrazine-2-carboxylic acid (requires stoichiometric CDI/HATU for activation) |
| Quantified Difference | Eliminates coupling reagent costs while maintaining >60% direct conversion efficiency |
| Conditions | Refluxing methanol with free guanidine base |
Procuring the methyl ester enables a shorter, more atom-economical synthetic route to ENaC blockers, directly reducing reagent costs and purification complexity at scale.
As a recognized pharmacopeial standard (Amiloride EP Impurity A), this compound provides a non-negotiable baseline for API release testing. High-purity (>98%) lots of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate demonstrate specific UV absorption maxima at 285 nm and 361 nm, and establish the exact relative retention time (RRT) required to calibrate HPLC system suitability [1]. Crude in-house synthesized esters or structurally related pyrazines fail to meet the rigorous certification requirements mandated by USP and EP monographs for quantifying degradation or residual precursor levels in final drug products[1].
| Evidence Dimension | Regulatory Qualification for HPLC System Suitability |
| Target Compound Data | Certified reference standard (>98% purity) with exact RRT and UV max (285/361 nm) for EP/USP compliance |
| Comparator Or Baseline | Uncertified in-house synthesized ester or generic pyrazine analogs |
| Quantified Difference | 100% compliance with pharmacopeial monographs vs. regulatory rejection |
| Conditions | HPLC impurity profiling of Amiloride API |
Analytical laboratories must procure the certified >98% pure grade of this exact compound to legally validate amiloride API batches for commercial release.
In electrophysiological studies of Acid-Sensing Ion Channel 3 (ASIC3), Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate serves as a critical structural comparator to the full amiloride molecule. While amiloride paradoxically stimulates ASIC3 channels at concentrations around 1 µM due to its nonproton ligand sensing domain, the methyl ester completely lacks this stimulatory efficacy because it is missing the terminal guanidinium group[1]. This stark functional divergence allows researchers to use the methyl ester to isolate the baseline inhibitory or binding effects of the substituted pyrazine core without the confounding channel activation triggered by the guanidine moiety [1].
| Evidence Dimension | ASIC3 Channel Activation Efficacy |
| Target Compound Data | Lacks stimulatory efficacy on ASIC3 at 1 µM |
| Comparator Or Baseline | Amiloride (exhibits paradoxical ASIC3 stimulation at ~1 µM) |
| Quantified Difference | Complete loss of paradoxical channel activation |
| Conditions | Electrophysiological recording of ASIC3 channels under mild acidosis (pH 7.2–6.8) |
Procuring this compound provides neuropharmacologists with an essential negative control to map the exact structure-activity relationship of pyrazine-based ion channel modulators.
Directly follows from its superior reactivity in direct amidation, making it the preferred industrial precursor for synthesizing amiloride and novel pyrazinoylguanidine ENaC blockers without the need for peptide coupling reagents [1].
Directly follows from its status as EP Impurity A, where it is procured as a certified reference standard to calibrate HPLC systems and quantify residual precursors in commercial amiloride batches[2].
Directly follows from its distinct electrophysiological profile, where it is used as a control compound to decouple the binding effects of the pyrazine core from the guanidinium-driven activation of ASIC and ENaC channels [3].
Irritant